N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methylglycine--water (1/1)

Catalog No.
S892356
CAS No.
77128-70-2
M.F
C18H19NO5
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methylgly...

CAS Number

77128-70-2

Product Name

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methylglycine--water (1/1)

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid;hydrate

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C18H17NO4.H2O/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16H,10-11H2,1H3,(H,20,21);1H2

InChI Key

CUJSWOOWOONPRH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O

The exact mass of the compound Fmoc-Sar-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methylglycine--water (1/1), commonly designated as Fmoc-Sar-OH monohydrate (CAS 77128-70-2), is a specialized N-methylated amino acid building block integral to solid-phase peptide synthesis (SPPS). It provides the sarcosine (N-methylglycine) residue, which is critical for engineering proteolytic resistance and specific conformational constraints into peptide backbones. Commercially, the monohydrate form is highly prioritized over the anhydrous variant because the inclusion of a stoichiometric water molecule stabilizes the compound into a free-flowing crystalline powder. This physical stability prevents the hygroscopicity and oil-formation typical of anhydrous N-methylated Fmoc-amino acids, ensuring precise handling, accurate stoichiometry, and seamless integration into automated peptide synthesizers. [1]

Research Fit

Fmoc/tBu SPPS Compatibility Base-labile Fmoc group compatible with standard piperidine deprotection and acid-labile side-chain protection.
N-Methylation Research Workflow Standard building block for introducing sarcosine residues, enabling systematic N-methyl scanning and conformational constraint studies.
Defined Monohydrate Form Controlled water content supports accurate stoichiometric calculations for automated and manual SPPS protocols.

Substituting Fmoc-Sar-OH monohydrate with its unmethylated analog, Fmoc-Gly-OH, fundamentally compromises the target molecule by stripping away the N-methyl group required for steric protection against proteases and for disrupting standard secondary structures. Furthermore, attempting to procure the anhydrous form of Fmoc-Sar-OH introduces severe processability risks; the anhydrous material is prone to absorbing ambient moisture, often degrading into a sticky, amorphous mass that causes catastrophic weighing errors and clogs the powder-dispensing hoppers of automated synthesizers. Finally, utilizing Boc-Sar-OH instead of the Fmoc-protected variant necessitates harsh trifluoroacetic acid (TFA) deprotection cycles, which are incompatible with acid-sensitive side-chain protecting groups and modern orthogonal Fmoc SPPS workflows. [1]

Substitution Risk

Anhydrous or Unspecified Hydration Forms
Water content variability may compromise coupling stoichiometry. Monohydrate form (CAS 77128-70-2) ensures ≤6.0% water by Karl Fischer, whereas generic forms may introduce mass discrepancies impacting batch consistency.
Boc-Protected Sarcosine (Boc-Sar-OH)
Boc strategy requires acid-labile cleavage (HF/TFMSA), which is incompatible with acid-sensitive peptide modifications and standard Fmoc automation; changing to Boc fundamentally alters the synthesis paradigm.
Chiral N-Methyl Amino Acid Building Blocks
Sarcosine is achiral and cannot epimerize. Substitution with chiral N-methyl amino acids (e.g., Fmoc-MeAla-OH) introduces diastereomeric purity risk that must be validated per residue.

Automated Handling Precision: Monohydrate vs. Anhydrous Form

In high-throughput SPPS, the physical state of the building block dictates process reliability. Fmoc-Sar-OH monohydrate forms a stable crystalline lattice that resists moisture-induced phase changes. In contrast, the anhydrous form is highly hygroscopic and frequently transitions into an amorphous or gummy state under standard laboratory humidity. This difference allows the monohydrate to maintain a weighing variance of less than 1% in automated powder dispensers, whereas the anhydrous form can exceed 5% variance or cause complete mechanical blockages, leading to critical stoichiometric failures during synthesis. [1]

Evidence DimensionAutomated hopper weighing variance
Target Compound Data<1% variance (Stable monohydrate)
Comparator Or Baseline>5% variance or blockage (Hygroscopic anhydrous)
Quantified Difference>5-fold improvement in dispensing precision
ConditionsAutomated peptide synthesizer powder dispensing at ambient humidity

Ensures reproducible stoichiometry and prevents mechanical downtime in high-throughput automated peptide manufacturing.

ETT Additive Performance
Head-to-head
99.3% target pentapeptide with DIC/ETT, 0.7% des-NMeGly deletion; vs. 92.2% pentapeptide and 7.8% deletion with DIC/HOBt.
Reported additive ranking supports coupling efficiency evaluation for N-methylglycine incorporation.
Model pentapeptide H-Tyr-NMeGly-NMeGly-Phe-Leu-NH₂; double coupling 2 × 1 h, DMF, rt.

Proteolytic Stability: Sarcosine vs. Glycine Substitution

The primary biochemical rationale for procuring Fmoc-Sar-OH over Fmoc-Gly-OH is the introduction of an N-methyl group, which sterically occludes the amide bond from enzymatic attack. Pharmacokinetic evaluations of model therapeutic peptides show that replacing a standard glycine residue with sarcosine (via Fmoc-Sar-OH) drastically reduces susceptibility to serum proteases. While glycine-containing baseline peptides often exhibit serum half-lives of under 2 hours, the sarcosine-substituted analogs routinely achieve half-lives exceeding 24 hours, fundamentally transforming the molecule's viability as a drug candidate. [1]

Evidence DimensionIn vitro serum proteolytic half-life
Target Compound Data>24 hours (Sar-substituted peptide)
Comparator Or Baseline<2 hours (Gly-substituted baseline)
Quantified Difference>10-fold increase in metabolic stability
ConditionsHuman serum stability assay (37°C)

Crucial for pharmaceutical procurement aiming to synthesize peptidomimetics with extended in vivo half-lives.

Monomer vs. Oligomer Building Blocks
Head-to-head
Fmoc-Sar-OH monomer with DIC/ETT yields dodeca-sarcosine (Sar)₁₂ with single-residue over-incorporation (Sar₁₃); dimer approach yields two-residue extra attachment.
Supports monomer flexibility for polysarcosine of arbitrary length, not limited to oligomer multiples.
TentaGel S RAM resin, 0.24 mmol/g; 2 equiv. building block; LCMS monitoring.

Synthesis Efficiency: Direct Coupling vs. Submonomer Method

When synthesizing peptoids or peptide-peptoid hybrids, sarcosine can theoretically be built on-resin using a two-step submonomer approach (bromoacetylation followed by methylamine displacement). However, utilizing pre-formed Fmoc-Sar-OH monohydrate for direct coupling is significantly more efficient. Direct coupling using standard activators (e.g., DIC/Oxyma) consistently yields >98% incorporation per cycle. The submonomer method, particularly in sterically hindered sequences, often plateaus at 90-95% efficiency due to incomplete displacement, leading to an accumulation of deletion sequences that complicate downstream HPLC purification. [1]

Evidence DimensionSingle-cycle incorporation efficiency
Target Compound Data>98% yield (Direct Fmoc-Sar-OH coupling)
Comparator Or Baseline~90-95% yield (Two-step submonomer method)
Quantified Difference3-8% higher yield per incorporated residue
ConditionsStandard SPPS coupling conditions (DIC/Oxyma or HATU/DIPEA)

Maximizes crude peptide purity and drastically reduces the cost and complexity of downstream chromatographic purification.

Achiral Character
Class-level inference
0% epimerization risk by definition; chiral N-methyl amino acids show 2.5–7.9% D-epimer depending on additive.
Eliminates diastereomeric purity concern during SPPS, a critical quality attribute for chiral building blocks.
Model tripeptide racemization data from reference; sarcosine lacks α-carbon stereocenter.
Monohydrate Specification
Reported
Water (K.F.) ≤6.00%; assay (acidimetric) ≥93.0%; HPLC ≥98.0%; DMF solubility 0.5 M.
Defined water content and purity support reproducible coupling stoichiometry across scales.
Novabiochem® specification; up to 5.5% mass error if anhydrous MW used.
PSar vs. PEG Immunogenicity
Cross-study comparable
Polysarcosine-IFN conjugate elicited considerably fewer anti-drug antibodies in mice than PEG-IFN; reported tumor inhibition advantage in xenograft models.
Supports research linker evaluation for reduced immunogenicity profile in preclinical conjugation studies.
Preclinical mouse models; market withdrawal of PEGylated drug noted as context, not regulatory claim.

Synthesis of Protease-Resistant Therapeutic Peptidomimetics

Directly following from its ability to extend serum half-life by >10-fold compared to glycine, Fmoc-Sar-OH monohydrate is a primary building block for developing peptide-based drugs. It is strategically inserted into sequences to block specific enzymatic cleavage sites without adding bulky side chains, making it ideal for stabilizing incretin mimetics, antimicrobial peptides, and targeted oncology ligands. [1]

High-Fidelity Automated Library Generation

Because the monohydrate form guarantees <1% weighing variance and prevents hopper clogging, it is the preferred choice for high-throughput, unattended automated SPPS. Facilities generating large combinatorial libraries of N-methylated peptides rely on this specific crystalline form to ensure stoichiometric accuracy across hundreds of parallel reactions. [2]

Construction of Peptoid-Peptide Hybrids

Leveraging its >98% direct coupling efficiency, Fmoc-Sar-OH is utilized to seamlessly integrate sarcosine into complex hybrid sequences. This avoids the lower yields and deletion impurities associated with the two-step submonomer method, streamlining the production of cell-penetrating peptoids and advanced biomaterials. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Monodisperse Polysarcosine Linkers for Bioconjugation Research
Stepwise SPPS chain-length control; ETT coupling additive compatibility
Coupling fidelity via HPLC/MS; deletion peptide monitoring; chain-length verification
N-Methyl Scanning for Peptide Stability Studies
Achiral building block; high HPLC purity for parallel analog synthesis
Diastereomeric purity not applicable for sarcosine; proteolytic stability assay panel
GMP-Relevant Peptide API Manufacturing Support
Defined monohydrate stoichiometry; multi-parameter analytical package
Batch-to-batch water content reproducibility; acidimetric assay; IR identity confirmation
Polysarcosine Bioconjugates as PEG Alternatives (Research)
Reduced anti-drug antibody response in reported preclinical models
Anti-drug antibody assay in relevant species; exposure and half-life comparison studies

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

329.12632271 Da

Monoisotopic Mass

329.12632271 Da

Heavy Atom Count

24

Sequence

G

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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